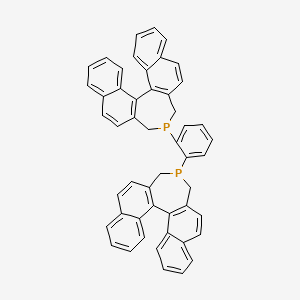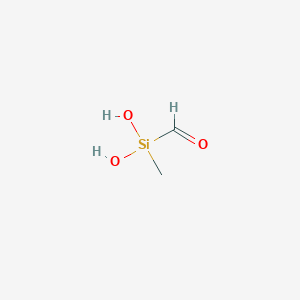
Dihydroxy(methyl)silanecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dihydroxy(methyl)silanecarbaldehyde is an organosilanediol.
Scientific Research Applications
Catalysis and Organic Synthesis : Silane compounds are used as catalysts and reactants in various organic synthesis processes. For example, tris(2-pyridylthio)methyl zinc hydride is an effective catalyst for the insertion of carbonyl groups into Si–H bonds of different silanes, including dihydroxy(methyl)silanecarbaldehyde-related compounds (Sattler et al., 2015). Additionally, silane compounds are utilized in the enantioselective synthesis of propargyl silanes (Fleming & Mwaniki, 1998).
Biological Interactions and Medicinal Chemistry : Silanediols, which include dihydroxy(methyl)silanecarbaldehyde derivatives, interact with biological entities such as enzymes. They have been studied for their potential as metalloprotease inhibitors and are involved in interactions with zinc cations, which are significant in biological systems (Rodríguez Ortega et al., 2014).
Material Science and Nanotechnology : Silane compounds play a crucial role in modifying surface properties. For instance, silane coupling agents are used for treating nanoparticle surfaces to enhance electrical properties of composites (Huang et al., 2010). Also, the silanization of surfaces, including those of silica, is significant in various applications like adhesion of organosilanes in polymer composites (Iarlori et al., 2001).
Stem Cell Research : Modified silane surfaces can influence stem cell adhesion and differentiation. Research shows that silane-modified surfaces can be used to control mesenchymal stem cell behavior in vitro, which has implications for tissue engineering and stem cell therapy (Curran et al., 2006).
Electrochemistry and Energy Storage : Novel silane compounds are being explored as electrolyte solvents for lithium-ion batteries. These compounds demonstrate potential in providing stable, high-conductivity electrolytes, essential for improving battery performance (Amine et al., 2006).
properties
Product Name |
Dihydroxy(methyl)silanecarbaldehyde |
|---|---|
Molecular Formula |
C2H6O3Si |
Molecular Weight |
106.15 g/mol |
IUPAC Name |
[dihydroxy(methyl)silyl]formaldehyde |
InChI |
InChI=1S/C2H6O3Si/c1-6(4,5)2-3/h2,4-5H,1H3 |
InChI Key |
DHHPRNWPVSICIS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



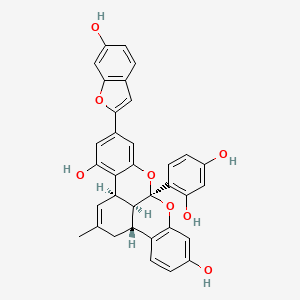

![N-[2-(4-methoxyphenyl)ethyl]-2-quinoxalinecarboxamide](/img/structure/B1244234.png)

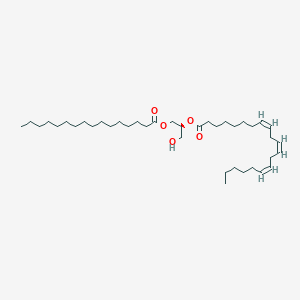

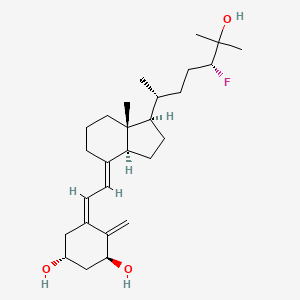
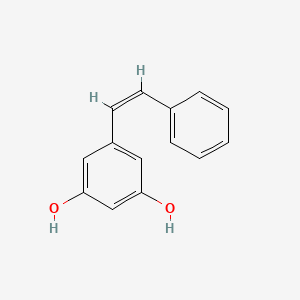
![Morphinan-6-one, 4,5-epoxy-3,14-dihydroxy-17-methyl-, [(5alpha)-4,5-epoxy-3,14-dihydroxy-17-methylmorphinan-6-ylidene]hydrazone, (5alpha)-](/img/structure/B1244249.png)
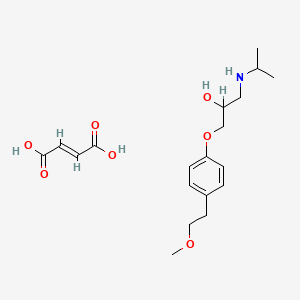

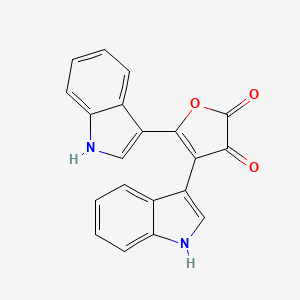
![(4R)-3,5,5-trimethyl-4-[(E,3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one](/img/structure/B1244253.png)
